Cas no 1443350-74-0 (1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL)

1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL 化学的及び物理的性質
名前と識別子
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- 1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL
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- MDL: MFCD07775431
- インチ: 1S/C15H19NO2/c1-11(2)18-13-7-4-6-12(10-13)15(3,17)14-8-5-9-16-14/h4-11,16-17H,1-3H3
- InChIKey: OJMWRTTYIPIIFK-UHFFFAOYSA-N
- SMILES: C(O)(C1=CC=CC(OC(C)C)=C1)(C1=CC=CN1)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB428993-1 g |
1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol |
1443350-74-0 | 1g |
€594.40 | 2023-04-23 | ||
abcr | AB428993-5 g |
1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol |
1443350-74-0 | 5g |
€1,373.40 | 2023-04-23 | ||
Chemenu | CM380120-1g |
1-[3-(propan-2-yloxy)phenyl]-1-(1H-pyrrol-2-yl)ethan-1-ol |
1443350-74-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
Ambeed | A696342-1g |
1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol |
1443350-74-0 | 97% | 1g |
$441.0 | 2024-04-23 | |
abcr | AB428993-1g |
1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol; . |
1443350-74-0 | 1g |
€1555.10 | 2025-03-19 | ||
abcr | AB428993-5g |
1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol |
1443350-74-0 | 5g |
€1373.40 | 2023-09-04 |
1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOLに関する追加情報
Compound CAS No. 1443350-74-0: 1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL
Compound CAS No. 1443350-74-0, also known as 1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL, is a unique organic compound with a complex structure that combines aromatic and heterocyclic moieties. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. The molecule consists of a central ethanol backbone, with one hydroxyl group attached to a pyrrole ring and the other to an isopropoxy-substituted phenyl group. This combination of functional groups makes it a versatile building block for further chemical modifications.
The isopropoxyphenyl group in the molecule contributes to its aromatic stability and potential for hydrogen bonding, while the pyrrole ring introduces electron-rich properties and reactivity. Recent studies have explored the use of this compound as a precursor in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents. For instance, researchers have investigated its role in the creation of anti-inflammatory and antioxidant compounds, leveraging its ability to form stable complexes with metal ions.
One of the most promising applications of 1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL lies in its potential as a chiral catalyst in asymmetric synthesis. The presence of both aromatic and heterocyclic groups allows for the creation of chiral environments that can facilitate enantioselective reactions. This property has been exploited in the synthesis of complex natural products, such as alkaloids and terpenoids, which are often challenging to produce using traditional methods.
Moreover, the compound has shown promise in materials science, particularly in the development of novel polymers and coatings. Its ability to form stable covalent bonds with other monomers makes it a valuable component in the design of high-performance materials with tailored properties. Recent research has focused on its use in creating biodegradable polymers for sustainable packaging applications.
In terms of synthesis, Compound CAS No. 1443350-74-0 can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and catalytic cross-coupling techniques. One popular approach involves the reaction of an isopropoxyphenyl alcohol with a pyrrole derivative under acidic conditions, followed by subsequent purification steps to isolate the final product.
The structural versatility of this compound also makes it an ideal candidate for further functionalization. For example, researchers have explored its use as a starting material for the synthesis of fluorescent probes and sensors. By incorporating additional functional groups into its structure, such as fluorophores or recognition motifs, it is possible to create highly sensitive detection systems for various analytes.
Another area of interest is the study of Compound CAS No. 1443350-74-0's interaction with biological systems. Initial experiments have shown that it exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential applications in anticancer therapy. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for therapeutic use.
In conclusion, Compound CAS No. 1443350-74-0, or 1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL, is a multifaceted organic compound with significant potential across diverse scientific disciplines. Its unique combination of functional groups and structural features makes it an invaluable tool for researchers seeking to develop innovative solutions in chemistry, biology, and materials science.
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